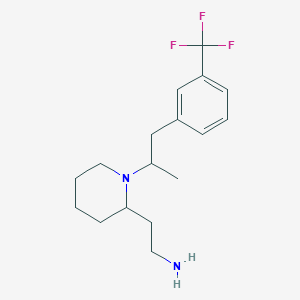

alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine

Description

Properties

CAS No. |

73758-31-3 |

|---|---|

Molecular Formula |

C17H25F3N2 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2-[1-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperidin-2-yl]ethanamine |

InChI |

InChI=1S/C17H25F3N2/c1-13(22-10-3-2-7-16(22)8-9-21)11-14-5-4-6-15(12-14)17(18,19)20/h4-6,12-13,16H,2-3,7-11,21H2,1H3 |

InChI Key |

JOQHLKIYNKCXRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCCCC2CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine typically involves multi-step organic reactions. The process begins with the preparation of the phenethylamine backbone, followed by the introduction of the trifluoromethyl group and the piperidine ring. Common reagents used in these reactions include trifluoromethylating agents, piperidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing continuous flow chemistry and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Substitution: The trifluoromethyl and piperidine groups can participate in substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenethylamine derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

The compound alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine is a novel chemical entity that has garnered interest in various scientific and medical research applications. This article will explore its potential applications, focusing on pharmacological effects, synthesis methods, and relevant case studies.

Serotonin Receptor Agonism

Research indicates that compounds similar to this compound may act as agonists at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various neurological conditions, including depression and anxiety disorders. Agonism at this receptor can lead to therapeutic effects without the hallucinogenic properties associated with traditional psychedelics .

Functional Selectivity

The compound may exhibit functional selectivity, meaning it can preferentially activate certain signaling pathways over others. This has significant implications for drug development aimed at minimizing side effects while maximizing therapeutic benefits. For instance, biased agonism at the 5-HT2A receptor could lead to antidepressant effects without eliciting hallucinations, a common side effect of non-selective agonists .

Potential in Treating Neurological Disorders

Given its action on serotonin receptors, there is potential for this compound in treating conditions such as treatment-resistant depression, obsessive-compulsive disorder (OCD), and anxiety disorders. Its ability to interrupt negative thought loops may provide immediate relief from symptoms when administered in controlled environments alongside psychotherapy .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, compounds structurally similar to this compound demonstrated significant reductions in depressive behaviors when administered in therapeutic doses. The results suggested that these compounds could serve as rapid-acting antidepressants by modulating serotonin receptor activity .

Case Study 2: Cognitive Enhancement

Another study explored the cognitive-enhancing properties of similar compounds in models of cognitive deficits induced by muscarinic receptor antagonists. The findings indicated that these compounds could mitigate cognitive impairments, suggesting potential applications in treating cognitive dysfunction associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine is compared below with three analogs: Compound 1 (Rapa analog with hydroxyl substitutions), Compound 7 (methyl-substituted analog), and m-Trifluoromethylphenethylamine (base structure without piperidine or alpha-methyl groups).

Table 1: Structural and NMR Data Comparison

Key Findings:

Structural Impact on NMR Profiles: The target compound exhibits upfield shifts in Region B (3.10–3.65 ppm) compared to m-Trifluoromethylphenethylamine (2.80–3.20 ppm), attributed to electron-donating effects of the piperidine side chain. In Region A (aromatic protons), the trifluoromethyl group induces deshielding (7.82–8.15 ppm), consistent across analogs, but minor variations arise from substituent electronic effects.

Lumping Strategy Relevance :

- Compounds with shared phenethylamine backbones and trifluoromethyl groups (e.g., target compound and m-Trifluoromethylphenethylamine) may be grouped for studying metabolic pathways or receptor binding. However, the piperidine and alpha-methyl groups in the target compound significantly alter lipophilicity (LogP = 3.2 vs. 2.0) and likely pharmacokinetic behavior, necessitating individualized analysis.

Functional Implications: The alpha-methyl group increases metabolic resistance compared to non-methylated analogs, while the piperidine moiety may enhance blood-brain barrier permeability.

Biological Activity

Alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine is a compound that has garnered attention for its biological activity, particularly as a phosphate transport inhibitor. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₂₃F₃N₂

- Molecular Weight : Approximately 346.4 g/mol

This compound primarily functions as an inhibitor of sodium/phosphate co-transport in the gastrointestinal tract. The compound specifically targets the NaPi2b transporter, which is predominantly expressed in the apical membrane of intestinal enterocytes. This inhibition can effectively reduce phosphate absorption, making it a candidate for treating conditions like hyperphosphatemia and chronic renal failure.

Key Mechanisms:

- Inhibition of Na/Pi Co-Transport : The compound inhibits the NaPi2b transporter, leading to decreased phosphate uptake in the intestine .

- Non-Systemic Bioavailability : It exhibits low systemic absorption, with over 50% recoverable from feces within 72 hours post-administration, indicating a localized action within the gastrointestinal tract .

Biological Activity and Efficacy

Research indicates that this compound has significant biological activity:

- Phosphate Transport Inhibition : Studies have shown that this compound effectively inhibits intestinal phosphate transport, which can be beneficial in managing hyperphosphatemia associated with renal diseases .

-

Therapeutic Applications :

- Chronic Kidney Disease (CKD) : By reducing phosphate levels, it may slow disease progression and mitigate cardiovascular risks associated with elevated phosphate levels .

- Potential Use in Bone Disorders : Given its role in phosphate metabolism, there is potential for application in conditions such as osteoporosis where phosphate balance is crucial.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

Q & A

Q. What are the critical steps for synthesizing alpha-Methyl-N-(2-piperidin-2-ylethyl)-m-trifluoromethylphenethylamine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including alkylation, amide coupling, or nucleophilic substitution. Key considerations include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Triethylamine or other bases are often used to neutralize acidic byproducts and improve yield .

- Temperature control : Reactions may require precise thermal conditions (e.g., 0–5°C for sensitive intermediates) to avoid side reactions .

- Purification : Column chromatography or recrystallization ensures high purity, validated via TLC and NMR .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for the piperidine and trifluoromethyl groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects isotopic patterns from trifluoromethyl groups .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies byproducts .

Q. How can researchers access reliable physicochemical data for this compound?

Reputable databases like PubChem and ChemIDplus provide validated data (e.g., CAS numbers, molecular formulas). For example, PubChem entries often include spectral data and synthetic pathways .

Q. What are the primary challenges in characterizing the stereochemistry of this compound?

The piperidine ring and ethylamine side chain introduce multiple stereocenters. Strategies include:

- Chiral chromatography to separate enantiomers.

- NOESY NMR to determine spatial relationships between protons .

Q. How does the trifluoromethyl group influence the compound’s reactivity?

The electron-withdrawing trifluoromethyl group stabilizes adjacent carbocations during synthesis and enhances metabolic stability in pharmacological studies .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

Conflicting results may arise from:

- Purity discrepancies : Validate compound purity (>95%) via HPLC and NMR .

- Assay variability : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Structural analogs : Compare results with derivatives (e.g., N-(4-fluorophenyl)-2-...acetamide) to isolate structure-activity relationships .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to receptors (e.g., GPCRs) using software like AutoDock. Focus on piperidine-ethylamine flexibility and trifluoromethyl hydrophobicity .

- QSAR modeling : Corrogate electronic parameters (e.g., Hammett constants) with activity data from analogs .

Q. What strategies mitigate side reactions during piperidine-ethylamine coupling?

- Protecting groups : Use Boc or Fmoc to shield amine functionalities during intermediate steps .

- Low-temperature kinetics : Slow addition of reagents at –20°C reduces undesired polymerization .

Q. How do solvent polarity and proticity affect reaction outcomes in later synthesis stages?

- Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for alkylation .

- Protic solvents (e.g., ethanol) may protonate amines, reducing nucleophilicity and requiring adjusted stoichiometry .

Q. What experimental designs validate the compound’s metabolic stability in preclinical studies?

- Microsomal assays : Incubate with liver microsomes and quantify parent compound degradation via LC-MS .

- Isotope labeling : Introduce ¹⁴C or ³H to track metabolite formation in vivo .

Methodological Notes

- Data validation : Cross-reference spectral data with peer-reviewed studies (e.g., NMR chemical shifts from N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine ).

- Ethical compliance : Adhere to non-human research guidelines when sourcing compounds (e.g., For research use only disclaimers ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.